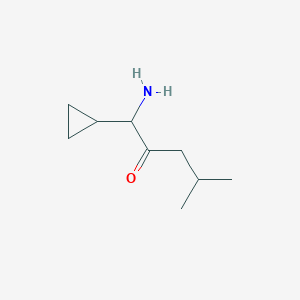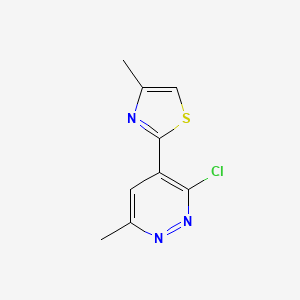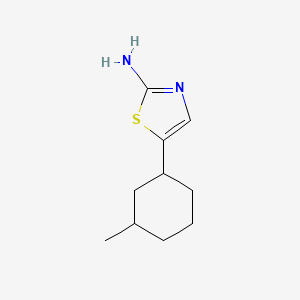
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C5H7N2NaO2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate typically involves the reaction of 1,2-dimethylimidazole with sulfur dioxide and sodium hydroxide. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the sulfinate group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfinate group, which can act as both an electron donor and acceptor .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinate esters .
Wissenschaftliche Forschungsanwendungen
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylimidazole: Lacks the sulfinate group, resulting in different reactivity and applications.
Sodium imidazole-4-sulfinate: Similar structure but without the methyl groups, leading to variations in chemical behavior and biological activity.
Uniqueness: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is unique due to the presence of both methyl and sulfinate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C5H7N2NaO2S |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
sodium;1,2-dimethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
YEBMFHZGLXJTJZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC(=CN1C)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)

![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)




